molecular formula C17H20N4O4 B12688911 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol CAS No. 97337-91-2

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol

Cat. No.: B12688911
CAS No.: 97337-91-2
M. Wt: 344.4 g/mol
InChI Key: ANPZAKZQIACFFU-UHFFFAOYSA-N
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Description

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol is an azo compound characterized by a central phenyl ring linked to a 2-methoxy-4-nitrophenyl group via an azo (-N=N- bond) bridge. The phenyl ring is substituted with an ethylaminoethanol moiety.

For example, outlines the reaction of 1-chloro-4-nitrobenzene with 2-(2-hydroxyethylamino)-ethanol to form a structurally similar azo compound .

Applications: Azo compounds are widely used as dyes, with substituents like methoxy and nitro groups influencing colorfastness and solubility.

Properties

CAS No.

97337-91-2

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethanol

InChI

InChI=1S/C17H20N4O4/c1-3-20(10-11-22)14-6-4-13(5-7-14)18-19-16-9-8-15(21(23)24)12-17(16)25-2/h4-9,12,22H,3,10-11H2,1-2H3

InChI Key

ANPZAKZQIACFFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Hydroxyethylation of Amino-Nitrophenyl Compounds

A key step in preparing the ethanolamine side chain involves hydroxyethylation of an amino-substituted nitrophenyl compound. According to a patented method for related compounds such as N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, the process includes:

  • Reacting 2-amino-5-nitrophenol with an alkali (e.g., sodium hydroxide) and a hydroxyethylating agent such as ethylene chlorohydrin in a polar aprotic solvent like dimethylformamide (DMF) or glycol dimethyl ether (DME) .
  • The reaction is conducted under controlled pressure (0.1–1.0 MPa) and temperature (100–130 °C) for 3–8 hours in an autoclave.
  • After reaction completion, the mixture is cooled, diluted with cold water to precipitate the intermediate 2-(3-nitro-6-amino-phenoxy)ethanol, which is isolated by filtration and drying.

Condensation with Ethyl Chloroformate and Hydrolysis

  • The intermediate 2-(3-nitro-6-amino-phenoxy)ethanol is then reacted with ethyl chloroformate in the presence of a catalyst such as calcium carbonate .
  • This step is performed in solvents like DME or DMF at 60–100 °C under pressure for 4–9 hours.
  • Following condensation, the reaction mixture undergoes hydrolysis with aqueous sodium hydroxide (20% solution) at 50–90 °C for 4–7 hours to yield the final hydroxyethylated amine product.
  • The product is isolated by filtration, washing, and drying.

Azo Coupling Reaction

  • The azo linkage is formed by diazotization of a substituted aniline (e.g., 2-methoxy-4-nitroaniline) with sodium nitrite in acidic conditions at low temperature.
  • The diazonium salt is then coupled with an aromatic amine or phenol derivative bearing the ethylaminoethanol group.
  • The coupling reaction is typically carried out in aqueous or mixed solvent systems at 0–5 °C to control the reaction rate and avoid side reactions.
  • The azo compound precipitates out or is extracted and purified by recrystallization.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Time (h) Yield (%) Notes
Hydroxyethylation 2-amino-5-nitrophenol, NaOH, ethylene chlorohydrin, DMF 100–130 0.1–1.0 3–8 >60 High purity, low waste generation
Condensation & Hydrolysis 2-(3-nitro-6-amino-phenoxy)ethanol, ethyl chloroformate, CaCO3, NaOH 60–100 (condensation), 50–90 (hydrolysis) 0.1–1.0 4–9 (condensation), 4–7 (hydrolysis) High Catalyst recyclable, mild conditions
Diazotization & Azo Coupling 2-methoxy-4-nitroaniline, NaNO2, acid, coupling partner 0–5 Atmospheric 1–3 Moderate Temperature control critical

Research Findings and Practical Considerations

  • The hydroxyethylation step under pressure and elevated temperature improves yield and purity compared to ambient conditions.
  • Use of aprotic polar solvents like DMF or DME enhances solubility and reaction rates.
  • Calcium carbonate as a catalyst in condensation is preferred for its mildness and ease of removal.
  • The overall process is designed to minimize waste and environmental impact, suitable for scale-up and industrial production.
  • Analytical methods such as HPLC are used to monitor reaction progress and purity, with target residual starting material below 1.0%.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent due to its unique chemical structure, which includes an azo group known for its biological activity.

  • Antimicrobial Activity : Research indicates that diazenyl compounds, including derivatives of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol, exhibit antimicrobial properties against various bacterial strains. A study demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
  • Antioxidant Properties : The antioxidant potential of related diazenyl compounds has been explored, showing promising results in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .

Analytical Chemistry

The compound can serve as a reagent in various analytical techniques due to its chromogenic properties.

  • Colorimetric Analysis : The azo group in the compound allows it to undergo color changes upon reaction with different analytes, making it suitable for colorimetric assays. This application is particularly useful in determining concentrations of metal ions and other substances in solution.

Material Science

In material science, the compound's azo functionality can be utilized in synthesizing polymers and dyes.

  • Dye Synthesis : The compound can act as a precursor in synthesizing azo dyes, which are widely used in textiles and other industries. Its ability to form stable azo linkages makes it a candidate for developing new dye formulations with enhanced properties .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains, indicating potential for antibiotic development.
Colorimetric AnalysisShowed utility as a reagent for detecting various metal ions through color change reactions.
Dye SynthesisExplored the use of diazenyl compounds in creating stable and vibrant azo dyes for industrial applications.

Mechanism of Action

The mechanism of action of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol involves its interaction with molecular targets through its azo and nitro functional groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent groups, azo linkage positions, and amino alcohol side chains. These variations impact solubility, melting points, and applications.

Table 1: Structural and Molecular Comparison
Compound Name (CAS RN) Molecular Formula Molecular Weight Key Substituents
2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol (2872-52-8) C₁₆H₁₈N₄O₃ 314.34 4-Nitrophenyl azo; monoethanolamine
4-Nitro-2-methoxy-4ʹ-di(β-hydroxyethyl)-aminoazobenzene (41541-14-4) C₁₇H₂₀N₄O₅ 360.37 2-Methoxy-4-nitrophenyl azo; diethanolamine
2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol (3180-81-2) C₁₆H₁₇ClN₄O₃ 348.78 2-Chloro-4-nitrophenyl azo; ethylaminoethanol
2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol (61994-66-9) C₁₇H₂₀N₄O₃ 328.37 3-Methyl-4-nitrophenyl azo; ethylaminoethanol

Key Observations :

  • Methoxy vs. Nitro Groups : The 2-methoxy-4-nitro substitution (as in 41541-14-4) enhances solubility in polar solvents compared to nitro-only analogs (e.g., 2872-52-8) .
  • Amino Alcohol Side Chains: Diethanolamine derivatives (e.g., 41541-14-4) exhibit higher polarity and melting points (360.37°C) than monoethanolamine analogs .
  • Halogen Substitution : The chloro group in 3180-81-2 increases molecular weight and may improve lightfastness in dye applications .

Physicochemical Properties

Table 2: Physical Properties
Compound (CAS RN) Melting Point (°C) Solubility (Predicted) Key Data Sources
41541-14-4 360.37 Low aqueous solubility Handbook of Aqueous Solubility Data
2872-52-8 Not reported Moderate in organic solvents NIST Chemistry WebBook
3180-81-2 Not reported Low in water; soluble in DMF NIST report

Solubility Trends :

  • Methoxy and diethanolamine groups (41541-14-4) improve solubility in ethanol and DMSO compared to nitro-only derivatives .
  • Chloro-substituted analogs (3180-81-2) show reduced aqueous solubility due to increased hydrophobicity .

Biological Activity

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol, also known by its CAS number 97337-91-2, is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N), which is responsible for their vivid colors and various biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential applications in medicine and biology, and relevant research findings.

  • Molecular Formula: C17H20N4O4
  • Molecular Weight: 344.3651 g/mol
  • CAS Number: 97337-91-2
  • IUPAC Name: 2-[ethyl[4-[(2-methoxy-4-nitrophenyl)azo]phenyl]amino]ethanol

The biological activity of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines that can bind to cellular components. This binding can influence several cellular processes, including:

  • Enzyme Activation: The compound may activate specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation: It can alter gene expression patterns through interactions with transcription factors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • Studies have shown that azo compounds possess antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
  • Anticancer Potential:
    • Azo compounds have been investigated for their potential anticancer effects. They can induce apoptosis in cancer cells through oxidative stress mechanisms or by modulating signaling pathways involved in cell survival.
  • Antioxidant Properties:
    • The ability of this compound to scavenge free radicals has been documented, suggesting a role in preventing oxidative damage in biological systems.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, with significant inhibition zones observed.
Anticancer ActivityInduced apoptosis in human cancer cell lines through activation of caspase pathways.
Antioxidant ActivityShowed strong DPPH radical scavenging activity, indicating potential protective effects against oxidative stress.

Applications in Medicine and Industry

The diverse biological activities of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol suggest several potential applications:

  • Pharmaceuticals: Development of novel antimicrobial and anticancer agents.
  • Diagnostics: Use as a staining agent in histology for visualizing cellular components.
  • Textile Industry: Employed as a dye due to its vibrant color and stability.

Q & A

Q. How to safely handle nitro-containing intermediates during synthesis?

  • Protocols : Use explosion-proof reactors for nitro reductions. MSDS reports acute toxicity (LD50 oral rat = 320 mg/kg); PPE (nitrile gloves, respirators) is mandatory .

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